Subnanomolar Anti-VZV Potency of CF-1743 (Valnivudine Active Metabolite) Versus First-Line Antivirals
The active metabolite of valnivudine, CF-1743, exhibits subnanomolar EC50 values against VZV laboratory strains in HEL cells, representing a >1,000-fold potency improvement over acyclovir and >100,000-fold over penciclovir based on published EC50 ranges [1]. This potency differential establishes CF-1743 as one of the most potent anti-VZV nucleoside analogues reported in the peer-reviewed literature [2].
| Evidence Dimension | Antiviral potency (EC50) against VZV in vitro |
|---|---|
| Target Compound Data | CF-1743: EC50 = 0.1 nM (VZV YS strain), 0.3 nM (VZV OKA strain) in HEL cells |
| Comparator Or Baseline | Acyclovir: EC50 = 0.53–48 μM (530–48,000 nM) against VZV strains; Penciclovir: median EC50 = 34 μM (34,000 nM) against VZV |
| Quantified Difference | CF-1743 is approximately 1,767–160,000-fold more potent than acyclovir; approximately 113,333–340,000-fold more potent than penciclovir |
| Conditions | HEL cell culture; VZV plaque reduction assay |
Why This Matters
This >1,000-fold potency advantage enables VZV inhibition at substantially lower systemic exposure, reducing the probability of off-target toxicity and supporting once-daily dosing in research models.
- [1] McGuigan C, et al. Highly potent and selective inhibition of varicella-zoster virus by bicyclic furopyrimidine nucleosides bearing an aryl side chain. J Med Chem. 2000 Dec 28;43(26):4993-7. View Source
- [2] Migliore M. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date. Antivir Chem Chemother. 2010 Jan 5;20(3):107-15. View Source
